molecular formula C17H18N4O2 B2961185 N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105247-33-3

N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2961185
CAS RN: 1105247-33-3
M. Wt: 310.357
InChI Key: GSYUEUGYGSSFEK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s an important intermediate of the ozenoxacin synthesis . Ozenoxacin is an experimental quinolone antibiotic being developed for the treatment of impetigo and other dermatological bacterial infections .


Synthesis Analysis

The synthesis of this compound involves several steps. The title compound is an important intermediate of the ozenoxacin synthesis . All H atoms were positioned geometrically and refined using a riding model .


Molecular Structure Analysis

The crystal structure analysis of the title compound revealed that there are three rings . The dihedral angles between ring A and ring B is 8.8 (2)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reaction of isatins with 1,2-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to another intermediate .

Scientific Research Applications

Direct N-cyclopropylation Techniques

Direct N-cyclopropylation of cyclic amides and azoles, including indoles, benzimidazoles, pyrroles, and pyrazoles, has been developed using a nonpyrophoric cyclopropylbismuth reagent. This method provides a unique approach to introducing the cyclopropyl group onto nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds. The process, catalyzed by copper acetate, highlights the utility of cyclopropanes in medicinal chemistry due to their spatial, electronic features, and metabolic stability (Gagnon et al., 2007).

Anticancer and Antimicrobial Activity

The synthesis and evaluation of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which include the N-cyclopropyl group combined with substituted 2-amino pyrimidine on the indole ring, have demonstrated significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Several compounds exhibited more than 70% growth inhibition across all tested cancer cell lines. Additionally, these compounds showed potent antimicrobial activity, particularly when fluoro/chloro groups were present on the pyrimidine ring, highlighting the importance of substituent groups in biological activity (Gokhale et al., 2017).

Construction of All-Carbon Quaternary Stereocenters

The enantioselective cyclopropanation of N-acyl indoles represents a novel method for constructing indoline derivatives with all-carbon quaternary stereocenters. This approach uses carbohydrate-based bis(oxazoline) ligands to achieve high enantiomeric excess, demonstrating the cyclopropanation reaction's significance in synthesizing complex molecules with potential pharmaceutical applications (Özüduru et al., 2012).

Inflammation Inhibitors

Studies on N-pyridinyl(methyl)indolylpropanamides have shown these compounds act as effective topical and systemic inflammation inhibitors. These non-acidic NSAIDs have demonstrated activity levels higher than ibuprofen and comparable to dexamethasone in TPA-induced mouse ear swelling assays. This research underscores the therapeutic potential of these compounds in managing inflammation (Dassonville et al., 2008).

Immunomodulatory Properties

Synthetic efforts on N-pyridinyl(methyl)-indol-3-ylpropanamides have revealed their potential as immunosuppressive agents. Initial pharmacological evaluations indicated that several compounds exhibited significant inhibitory activity on murine T cell proliferation, with further studies demonstrating in vitro and in vivo immunosuppressive effects. These findings suggest a promising avenue for developing new immunotherapeutic agents (Carbonnelle et al., 2007).

properties

IUPAC Name

N-cyclopropyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-10-2-5-13-12(8-10)15-16(20-13)17(23)21(9-18-15)7-6-14(22)19-11-3-4-11/h2,5,8-9,11,20H,3-4,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUEUGYGSSFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

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